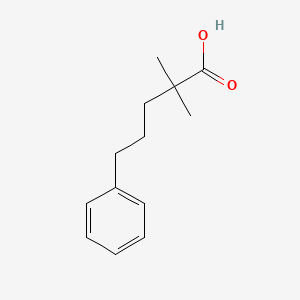
2,2-Dimethyl-5-phenylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-phenylpentanoic acid is a compound with the molecular formula C13H18O2 . It has a molecular weight of 206.28 g/mol . The IUPAC name for this compound is 2,2-dimethyl-5-phenylpentanoic acid .
Molecular Structure Analysis
The InChI code for 2,2-Dimethyl-5-phenylpentanoic acid is1S/C13H18O2/c1-13(2,12(14)15)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H,14,15) . The Canonical SMILES is CC(C)(CCCC1=CC=CC=C1)C(=O)O . Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm³ . Its boiling point is 343.6±21.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 62.0±3.0 kJ/mol . The flash point is 240.5±17.2 °C . The index of refraction is 1.519 . The molar refractivity is 60.5±0.3 cm³ . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . It has 5 freely rotating bonds . The polar surface area is 37 Ų . The polarizability is 24.0±0.5 10^-24 cm³ . The surface tension is 39.4±3.0 dyne/cm . The molar volume is 199.5±3.0 cm³ .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Gemfibrozil : Gemfibrozil, a derivative of 2,2-dimethyl-5-phenylpentanoic acid, is synthesized via a two-step process involving the reaction of 2,5-dimethyl-5-phenol with 1,3-dibromoor 1-bromo-3-chloropropane, followed by conversion with the lithium derivative of sodium isobutyrate (Glushkov et al., 1995).
- Preparation of L-2-Amino-5-arylpentanoic Acids : The L-forms of various 2-amino-5-phenylpentanoic acid derivatives, including those related to 2,2-dimethyl-5-phenylpentanoic acid, have been synthesized for research into AM-toxins (Shimohigashi et al., 1976).
- Molecular Structure Analysis : Vibrational spectroscopic investigations have been conducted on derivatives of 2,2-dimethyl-5-phenylpentanoic acid to understand their molecular structure and intra-molecular charge transfer (Priya et al., 2011).
Pharmacological and Biological Research
- Inhibition of Enzymes : Compounds related to 2,2-dimethyl-5-phenylpentanoic acid have been studied for their potential to inhibit enzymes like cyclo-oxygenase and 5-lipoxygenase, showing antiphlogistic and analgesic activities (Laufer et al., 1994).
- Investigation into Anticonvulsant Drug Metabolism : Research on valproic acid, a related compound, has provided insights into its metabolism and effects on mitochondrial fatty acid oxidation, which is relevant for understanding the drug's mechanism of action (Silva et al., 2008).
- Anticancer Potential : Valproic acid studies have revealed its potential as an anticancer drug, indicating how modifications of 2,2-dimethyl-5-phenylpentanoic acid derivatives can influence regulatory pathways in cancer cells (Kostrouchová et al., 2007).
Environmental Impact and Degradation
- Biodegradation Research : Studies on the biodegradation of antibiotics like Benzyl-penicillin, which share structural similarities with 2,2-dimethyl-5-phenylpentanoic acid, have provided insights into their environmental impact and degradation processes (Bergheim et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-dimethyl-5-phenylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(2,12(14)15)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBSHQCJVMNTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-phenylpentanoic acid | |
CAS RN |
2840-74-6 |
Source


|
| Record name | 2,2-dimethyl-5-phenylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

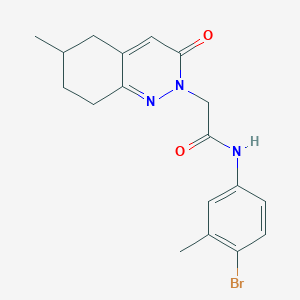

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2653641.png)
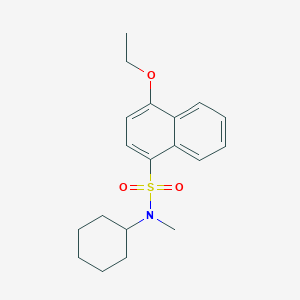


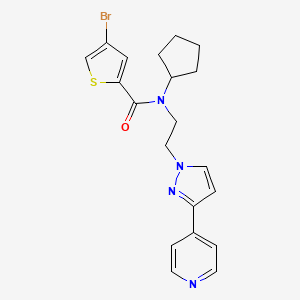
![2-Methyl-6-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridazin-3-one](/img/structure/B2653648.png)

![2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2653652.png)

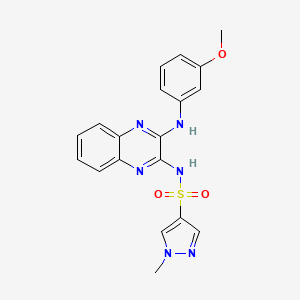
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2653658.png)
